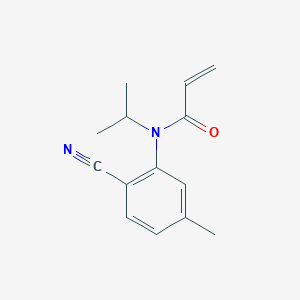
Ethyl (3-isopropoxybenzoyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (3-isopropoxybenzoyl)acetate is a chemical compound with the molecular formula C14H18O4 . It is used in scientific research and has numerous applications, including drug synthesis and organic reactions.
Synthesis Analysis
The synthesis of Ethyl (3-isopropoxybenzoyl)acetate involves a reaction with sodium hydride in diethyl ether at room temperature, followed by reflux for 7 hours . This process is similar to the Acetoacetic Ester Synthesis, which involves the formation of a beta-ketoester from an ester .
Molecular Structure Analysis
The molecular structure of Ethyl (3-isopropoxybenzoyl)acetate contains a total of 36 bonds, including 18 non-H bonds, 8 multiple bonds, 7 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic ester, 1 aromatic ketone, and 1 aromatic ether .
Chemical Reactions Analysis
Ethyl (3-isopropoxybenzoyl)acetate can participate in various chemical reactions. For instance, it can undergo esterification or ester hydrolysis . The reaction mechanisms of AcILs with acid gases have been studied using molecular simulation and experimental characterization .
Physical And Chemical Properties Analysis
Ethyl (3-isopropoxybenzoyl)acetate has a molecular weight of 250.29 . More detailed physical and chemical properties were not found in the search results.
Wissenschaftliche Forschungsanwendungen
Solubility Studies
Research on solubility, particularly in the context of pharmaceuticals, often explores compounds like Ethyl (3-isopropoxybenzoyl)acetate. For instance, the study of non-linear van't Hoff solubility temperature plots provides insights into the solubility behavior of related compounds across different temperatures, which is crucial for pharmaceutical formulations (Grant et al., 1984).
Antioxidant Properties
Compounds structurally related to Ethyl (3-isopropoxybenzoyl)acetate, such as those derived from walnut kernels, demonstrate significant antioxidant activities. These activities are pivotal for exploring natural antioxidants in food and pharmaceuticals (Zhang et al., 2009).
Effects on Adipocyte Differentiation
Studies on parabens, which share a similar functional group with Ethyl (3-isopropoxybenzoyl)acetate, reveal their potential impact on adipocyte differentiation. This area of research could have implications for understanding obesity and metabolic disorders (Hu et al., 2013).
Synthesis Methodologies
The synthesis of new chemical entities, including diuretics and metallomesogens, often involves key intermediates or related compounds such as Ethyl (3-isopropoxybenzoyl)acetate. These studies contribute to the development of new pharmaceutical agents and materials with unique properties (Lee et al., 1984; Kovganko & Kovganko, 2013).
Safety And Hazards
While specific safety data for Ethyl (3-isopropoxybenzoyl)acetate was not found, similar compounds like ethyl acetate are considered hazardous according to the 2012 OSHA Hazard Communication Standard . They can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .
Eigenschaften
IUPAC Name |
ethyl 3-oxo-3-(3-propan-2-yloxyphenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-4-17-14(16)9-13(15)11-6-5-7-12(8-11)18-10(2)3/h5-8,10H,4,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWGUAIQHQWLIDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC(=CC=C1)OC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (3-isopropoxybenzoyl)acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-bromophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2997350.png)
![3-((1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2997353.png)



![1-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-3-thiophen-2-ylurea](/img/structure/B2997358.png)
![3-({[1-(phenoxyacetyl)-4,5-dihydro-1H-imidazol-2-yl]thio}methyl)pyridine](/img/structure/B2997360.png)






![3-(3,5-Dimethylphenyl)-6-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2997372.png)